2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine
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Overview
Description
2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a methoxyphenyl substituent. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the reaction of 2-methoxyphenylboronic acid with a suitable halogenated imidazo[4,5-c]pyridine derivative in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dioxane .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)-1H-imidazo[4,5-c]pyridine.
Reduction: Formation of partially or fully reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-1H-imidazo[4,5-c]pyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-Chlorophenyl)-1H-imidazo[4,5-c]pyridine: Similar structure but with a chlorine atom instead of a methoxy group.
2-(2-Fluorophenyl)-1H-imidazo[4,5-c]pyridine: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can result in different pharmacological activities and applications .
Properties
CAS No. |
87359-17-9 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-17-12-5-3-2-4-9(12)13-15-10-6-7-14-8-11(10)16-13/h2-8H,1H3,(H,15,16) |
InChI Key |
JDGOSMKPJJSUMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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